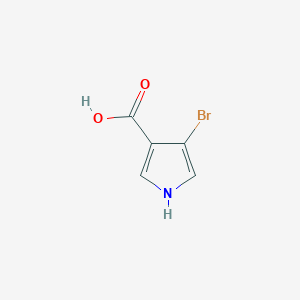

4-Bromo-1H-pyrrole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-2-7-1-3(4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYRYGLBZIGMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935342-06-5 | |

| Record name | 4-bromo-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Bromo 1h Pyrrole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related functional groups. These transformations are fundamental in modifying the compound's physical and biological properties.

Esterification of pyrrole (B145914) carboxylic acids is a common transformation to protect the carboxylic acid, modify solubility, or prepare intermediates for further reactions. Standard esterification procedures are generally applicable. For instance, the esterification of a similar compound, 5-bromo-1H-indazole-3-carboxylic acid, has been achieved, yielding a mixture of N-1 and N-2 alkylated methyl esters, demonstrating that reaction conditions can influence regioselectivity on the heterocyclic ring as well. mdpi.com The direct synthesis of pyrrole-3-carboxylic acid esters can also be accomplished through methods like the Hantzsch pyrrole synthesis, which can be adapted for continuous flow processes. syrris.comresearchgate.net

Common methods for the esterification of carboxylic acids, which are applicable to 4-Bromo-1H-pyrrole-3-carboxylic acid, include:

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid).

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Activation with Thionyl Chloride: Conversion to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. libretexts.org

Below is a table summarizing typical conditions for esterification reactions on related heterocyclic carboxylic acids.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Bromo-1H-indazole-3-carboxylic acid | Not specified, but led to methylation | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester & 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | 36% (for the 1H-indazole ester) | mdpi.com |

| tert-Butyl acetoacetates, amines, α-bromoketones | Continuous flow, in situ HBr hydrolysis | Substituted pyrrole-3-carboxylic acids | 65% (for a model reaction) | syrris.com |

Amide bond formation is one of the most frequent reactions in medicinal chemistry, used to link carboxylic acids with amines. nih.govluxembourg-bio.com For this compound, this reaction allows for the introduction of diverse substituents, significantly expanding the chemical space for drug discovery and materials science. Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating the nucleophilic attack by an amine. masterorganicchemistry.com

The choice of coupling reagent is crucial, especially when dealing with sterically hindered substrates or electron-deficient amines, where standard methods may fail. rsc.org A general protocol involves the in situ formation of a more reactive species, such as an active ester or an acyl fluoride, which then readily reacts with the amine.

Commonly used coupling reagents and systems include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, particularly in challenging cases. nih.gov

Acyl Halide Formation: Conversion of the carboxylic acid to its acyl chloride or fluoride, which is then reacted with the amine. This is a robust method, though it may require protection of other sensitive functional groups. rsc.org

The table below illustrates conditions for amide coupling.

| Carboxylic Acid | Amine | Coupling Reagents/Conditions | Product | Yield | Reference |

| General Carboxylic Acid | Electron Deficient Amine | EDC, HOBt, DMAP in CH₂Cl₂ | Amide Derivative | Good to excellent | nih.gov |

| Sterically Hindered Acid | Sterically Hindered Amine | Cyanuric fluoride, Pyridine, then Amine at 110 °C | Amide Derivative | 71% (for a model reaction) | rsc.org |

| 4-Aminoacetophenone | 3-Bromo-5-(trifluoromethyl)benzoic acid | Thioester generation followed by amine addition | N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide | Not specified | nih.gov |

Decarboxylation, the removal of a carboxyl group, is a significant reaction for pyrrole carboxylic acids. The mechanism for the decarboxylation of pyrrole-2-carboxylic acid has been studied and is found to proceed through an associative process rather than a simple dissociative cleavage of the C-C bond. researchgate.net In acidic aqueous solutions, the reaction involves the addition of water to the carboxyl group. researchgate.netresearchgate.net The rate of decarboxylation is pH-dependent, increasing rapidly in strongly acidic conditions. researchgate.netresearchgate.net

Reactivity of the Bromine Atom

The bromine atom on the pyrrole ring is a key functional group for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki and Heck reactions being prominent examples. youtube.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. organic-chemistry.org For brominated pyrroles, this reaction is a reliable method for introducing aryl or heteroaryl substituents. mdpi.com A significant challenge in the Suzuki coupling of N-unsubstituted bromopyrroles is a competing dehalogenation (debromination) side reaction. scribd.comresearchgate.net This issue can often be suppressed by protecting the pyrrole nitrogen with a suitable group, such as a tert-butyloxycarbonyl (BOC) or a (2-(trimethylsilyl)ethoxymethyl) (SEM) group. scribd.comresearchgate.netnih.gov In some cases, the protecting group, like BOC, can be cleaved under the reaction conditions after the coupling has occurred. scribd.com The presence of an electron-withdrawing group, such as a formyl or acyl group, adjacent to the bromine can activate the C-Br bond towards the coupling reaction. richmond.edu

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction can be applied to pyrrole substrates to introduce alkenyl substituents. researchgate.net The reaction typically proceeds with high trans selectivity. organic-chemistry.org Palladium nanoparticles and various phosphine (B1218219) ligands have been developed to catalyze the Heck reaction under different conditions. researchgate.netresearchgate.net

The following table summarizes conditions for Suzuki coupling reactions involving bromopyrrole derivatives.

| Bromopyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| N-BOC-4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | 4-Phenylpyrrole-2-carboxylate | 80% | scribd.com |

| N-SEM-4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 4-Phenyl-1-(SEM)-1H-pyrrole | 61% | nih.gov |

| 5-Bromo-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 5-(N-Boc-pyrrol-2-yl)-indazole-3-carboxylate | Good yields | mdpi.com |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves an addition-elimination sequence, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the carboxylic acid group is an electron-withdrawing group. Its position meta to the bromine atom provides some activation, but the effect is less pronounced than if it were in an ortho or para position. The pyrrole ring itself can be susceptible to nucleophilic attack under certain conditions. acs.org The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Halogen-Metal Exchange Reactions and their Synthetic Utility

Halogen-metal exchange is a powerful transformation in organometallic chemistry that converts an organic halide into an organometallic species, which can then react with various electrophiles. For bromo-substituted heterocycles like this compound, this reaction opens a gateway to a wide array of derivatives that are otherwise difficult to access.

The primary challenge in performing a halogen-metal exchange on this substrate lies in the presence of two acidic protons: one on the pyrrole nitrogen (N-H) and the other on the carboxylic acid group (COOH). Standard organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases and would preferentially deprotonate these acidic sites rather than inducing the desired bromine-lithium exchange. This would lead to the formation of unreactive pyrrole salts and consumption of the organometallic reagent.

To circumvent this issue, specialized reagents and conditions have been developed. A notable strategy involves the combined use of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), followed by an organolithium reagent. researchgate.netacs.org The i-PrMgCl is generally not reactive enough to cause Br-Mg exchange on a substrate with acidic protons but can form a magnesium salt. The subsequent addition of n-BuLi can then effectively perform the halogen-lithium exchange under non-cryogenic conditions. researchgate.net This approach prevents intermolecular quenching and allows for the generation of a lithiated pyrrole intermediate, which can be trapped by various electrophiles to introduce new functional groups at the 4-position of the pyrrole ring.

The synthetic utility of this method is significant, enabling the creation of carbon-carbon and carbon-heteroatom bonds at a specific position on the pyrrole core.

Table 1: Halogen-Metal Exchange Strategies for Substrates with Acidic Protons

| Reagent System | Temperature Conditions | Key Advantage | Potential Electrophiles |

|---|---|---|---|

| i-PrMgCl then n-BuLi | 0 °C to -20 °C | Tolerates acidic N-H and O-H protons; avoids cryogenic temperatures. researchgate.net | Aldehydes, Ketones, CO2, Alkyl halides |

Reactivity and Modifications of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. However, its reactivity is modulated by the substituents present on the ring.

Electrophilic Aromatic Substitution on Pyrrole Derivatives

Compared to benzene (B151609), pyrrole and its derivatives are significantly more reactive towards electrophiles. nih.gov This heightened reactivity is due to the ability of the nitrogen atom's lone pair to participate in the aromatic system and stabilize the cationic intermediate (the arenium ion or σ-complex) formed during the substitution process. nih.govnih.gov

In this compound, the outcome of an electrophilic aromatic substitution (SEAr) is directed by the existing substituents. The pyrrole nitrogen is a powerful activating group, directing incoming electrophiles primarily to the adjacent α-positions (C2 and C5). The carboxylic acid group at the C3 position is a deactivating, meta-directing group. The bromine atom at the C4 position is also deactivating but is ortho-, para-directing.

Given these competing influences, the most likely positions for electrophilic attack are the vacant C2 and C5 positions. The powerful activating effect of the pyrrole nitrogen typically dominates, making these α-positions the most nucleophilic. For instance, bromination of pyrrole derivatives often occurs at an available α-position. Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations.

N-Substitution Reactions of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring is nucleophilic and can be readily substituted, a reaction crucial for both protecting the ring and introducing functional diversity. The acidic nature of the N-H proton allows for deprotonation with a suitable base, generating a pyrrolide anion that can react with various electrophiles.

N-Alkylation: This is a common modification achieved by treating the pyrrole with a base (e.g., potassium hydroxide (B78521), sodium hydride) followed by an alkyl halide. organic-chemistry.org This reaction allows for the introduction of a wide range of alkyl groups onto the nitrogen atom. The choice of base and solvent is critical for achieving high yields. For instance, N-alkylation of N-acidic heterocycles can be efficiently carried out using alkyl halides in ionic liquids with potassium hydroxide as the base. organic-chemistry.org

N-Arylation: The introduction of an aryl group on the pyrrole nitrogen typically requires a transition-metal catalyst. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for forming the N-aryl bond. researchgate.netrsc.org These reactions involve coupling the pyrrole with an aryl halide, offering a robust route to N-arylpyrroles.

N-Protection: In many multi-step syntheses, the pyrrole nitrogen must be protected to prevent unwanted side reactions and to modulate the ring's reactivity. nih.govresearchgate.net Electron-withdrawing protecting groups, such as sulfonyl or alkoxycarbonyl groups, decrease the electron density of the ring, making it less prone to oxidation and modifying its behavior in substitution reactions. nih.govresearchgate.net

Table 2: Common N-Substitution Strategies for Pyrroles

| Reaction Type | Typical Reagents | Purpose |

|---|---|---|

| N-Alkylation | Base (KOH, NaH), Alkyl Halide (e.g., CH3I, BnBr) | Introduce alkyl chains for functional or structural diversity. organic-chemistry.orgglobaljournals.org |

| N-Arylation | Cu or Pd catalyst, Aryl Halide, Base | Synthesize N-arylpyrroles for applications in materials and medicinal chemistry. researchgate.netnih.gov |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | Protect the nitrogen, decrease ring reactivity, direct C-substitution. researchgate.net |

These derivatization strategies highlight the chemical versatility of this compound, making it a valuable building block for the synthesis of more complex and functionally diverse molecules.

Spectroscopic and Structural Elucidation of 4 Bromo 1h Pyrrole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

The ¹H NMR spectrum of 4-Bromo-1H-pyrrole-3-carboxylic acid is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these protons is influenced by their local electronic environment, which is dictated by the aromaticity of the pyrrole (B145914) ring and the electronic effects of the bromo and carboxylic acid substituents. rsc.org

The key proton signals anticipated are:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet far downfield, typically in the range of δ 12.0–13.0 ppm. Its position can be sensitive to solvent and concentration.

Pyrrole N-H Proton: The proton attached to the nitrogen atom of the pyrrole ring is also characteristically downfield, often appearing as a broad singlet between δ 10.0 and 12.0 ppm. The broadening is a result of quadruple relaxation and potential chemical exchange. ipb.pt

Pyrrole Ring Protons (H-2 and H-5): The two protons on the pyrrole ring are in different chemical environments. The H-2 proton is adjacent to the nitrogen atom, while the H-5 proton is adjacent to the carbon bearing the bromine atom. Both the carboxylic acid and bromo groups are electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field than those in unsubstituted pyrrole (approx. δ 6.7 and 6.1 ppm). pearson.comspectrabase.com The H-2 proton, being ortho to the electron-withdrawing carboxylic acid group, is expected to be more deshielded than the H-5 proton. These protons would likely appear as distinct singlets or narrowly split doublets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | 12.0 – 13.0 | Broad Singlet |

| N-H | 10.0 – 12.0 | Broad Singlet |

| H-2 | ~7.5 – 7.8 | Singlet / Doublet |

| H-5 | ~7.0 – 7.3 | Singlet / Doublet |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit five distinct signals, one for each unique carbon atom. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached substituents. rsc.orgcdnsciencepub.com

The expected ¹³C NMR signals are:

Carboxyl Carbon (-COOH): This carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 165–175 ppm.

Pyrrole Ring Carbons: The chemical shifts of the four carbons in the pyrrole ring are influenced by the substituents.

C4 (Carbon-bearing Bromine): The direct attachment to the electronegative bromine atom causes a significant downfield shift for C4. However, this is counteracted by the "heavy atom effect," which can shift the signal upfield. The resulting chemical shift is often around δ 95–105 ppm.

C3 (Carbon-bearing Carboxyl Group): This carbon is attached to the sp²-hybridized carboxyl group and is expected to be deshielded, appearing in the region of δ 125–135 ppm.

C2 and C5: These carbons, bearing hydrogen atoms, will have their chemical shifts influenced by the adjacent substituents. C2, being adjacent to the carboxyl-substituted carbon, and C5, adjacent to the bromo-substituted carbon, are expected in the aromatic region, typically between δ 110 and 130 ppm. spectrabase.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 – 175 |

| C2 | 120 – 130 |

| C3 | 125 – 135 |

| C4 | 95 – 105 |

| C5 | 110 – 120 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous assignment of complex structures. ipb.ptweebly.com For this compound, several 2D techniques would confirm the proposed structure. nih.govomicsonline.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the ¹H signals for H-2 and H-5 to the ¹³C signals for C-2 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is vital for assigning quaternary carbons (C-3 and C-4) and the carboxyl carbon. For instance, the H-2 proton would show correlations to C-3, C-4, and potentially the carboxyl carbon. The H-5 proton would show correlations to C-3 and C-4.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A cross-peak between the H-2 and H-5 signals, if present, would confirm their proximity within the same spin system.

| Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| HSQC | H-2 ↔ C-2; H-5 ↔ C-5 | Confirms direct C-H attachments. |

| HMBC | H-2 ↔ C-3, C-4; H-5 ↔ C-3, C-4 | Assigns quaternary carbons C-3 and C-4. |

| COSY | H-2 ↔ H-5 (if coupled) | Shows through-bond proton-proton coupling. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like carboxylic acids. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound (C₅H₄BrNO₂), the calculated monoisotopic mass is approximately 188.95 Da for the ⁷⁹Br isotope and 190.95 Da for the ⁸¹Br isotope. A key feature in the mass spectrum of a monobrominated compound is the presence of a characteristic isotopic pattern. researchgate.net Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. nih.gov Consequently, the molecular ion will appear as a pair of peaks (M and M+2) with almost equal intensity, which is a definitive signature for the presence of a single bromine atom. researchgate.net

| Ion | Expected m/z for ⁷⁹Br | Expected m/z for ⁸¹Br | Expected Intensity Ratio |

|---|---|---|---|

| [M+H]⁺ | 189.96 | 191.96 | ~1:1 |

| [M-H]⁻ | 187.94 | 189.94 | ~1:1 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. nih.govlew.ro

For this compound, several fragmentation pathways can be predicted:

Loss of CO₂: A very common fragmentation for carboxylic acids, especially in the negative ion mode ([M-H]⁻), is the facile loss of carbon dioxide (CO₂, 44 Da). cam.ac.uklibretexts.orgyoutube.com

Loss of H₂O: The loss of a water molecule (H₂O, 18 Da) is another common fragmentation pathway.

Loss of the Carboxyl Group: Cleavage of the bond between the pyrrole ring and the carboxyl group can lead to the loss of a •COOH radical (45 Da) in the positive ion mode.

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine atom (•Br, 79 or 81 Da).

These fragmentation pathways help to confirm the presence and connectivity of the functional groups within the molecule.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Expected Fragment Ion (m/z) |

|---|---|---|---|

| [M-H]⁻ (187.9/189.9) | CO₂ | 44.00 | 143.9/145.9 |

| [M+H]⁺ (189.9/191.9) | H₂O | 18.01 | 171.9/173.9 |

| [M+H]⁺ (189.9/191.9) | •COOH | 45.01 | 144.9/146.9 |

| [M+H]⁺ (189.9/191.9) | •Br | 78.92 / 80.92 | 111.0 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular conformation. For this compound, these methods provide detailed insights into its molecular structure by probing the vibrational modes of its constituent bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond types. The intensity of an absorption band is related to the polarity of the bond and the number of bonds contributing to the absorption. libretexts.org

For this compound, the IR spectrum is expected to show a series of characteristic absorption bands that confirm the presence of the pyrrole ring, the carboxylic acid moiety, and the bromine substituent. The O-H bond of the carboxylic acid group is particularly notable, typically appearing as a very strong and broad band from 2500-3300 cm⁻¹, a result of intermolecular hydrogen bonding between molecules. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak, generally found in the 1650-1750 cm⁻¹ region. libretexts.org

Other significant absorptions include the N-H stretch of the pyrrole ring, expected between 3200 and 3600 cm⁻¹, and C-H stretching vibrations. udel.edu Aromatic C-H stretches from the pyrrole ring typically appear just above 3000 cm⁻¹, while any aliphatic C-H stretches would be found just below this value. vscht.cz The presence of the aromatic pyrrole ring can be further confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ range. udel.eduvscht.cz

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity / Characteristics |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Pyrrole | N-H stretch | 3200 - 3600 | Medium, Broad |

| Pyrrole | C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1750 | Strong, Sharp |

| Pyrrole | C=C stretch (ring) | 1400 - 1600 | Medium to Weak |

| Carboxylic Acid / Pyrrole | C-O stretch / C-N stretch | 1080 - 1300 | Medium |

| Bromoalkane | C-Br stretch | 500 - 600 | Medium to Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. In solid-state studies of pyrrole-2-carboxylic acid, a close analogue, Raman spectroscopy has confirmed the formation of cyclic dimers through hydrogen bonding. researchgate.net For this compound, Raman spectra would be expected to clearly show vibrations of the pyrrole ring, such as C-C, C-N, and C=C stretching vibrations, which have been identified in related polymers around 1320 cm⁻¹, 1390 cm⁻¹, and 1579 cm⁻¹, respectively. researchgate.net The carbonyl (C=O) vibration is also Raman active and would be expected near 1710 cm⁻¹. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically increases the Raman signal for molecules adsorbed onto a roughened metal surface, such as silver, gold, or copper. mdpi.com The enhancement factor can be as high as 10¹⁴ to 10¹⁷, allowing for the detection of trace amounts of material. mdpi.com SERS is particularly useful for studying the adsorption behavior of molecules. acs.orgnih.gov

By adsorbing this compound onto a SERS-active substrate, one could investigate its orientation and interaction with the metal surface. It is likely that the carboxylic acid group and the nitrogen atom of the pyrrole ring would be the primary sites of interaction with the metal. The SERS spectrum would show enhanced signals for the vibrational modes of the functional groups closest to the surface, providing insights into the adsorption mechanism. For instance, significant enhancement of the C=O and C-O stretching bands would suggest that the molecule adsorbs via the carboxylic acid group.

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure for this compound is not detailed in the available literature, extensive data exists for the closely related isomer, 4-Bromo-1H-pyrrole-2-carboxylic acid. nih.govdoaj.org Analysis of this analogue provides significant insight into the likely structural features of the target compound.

The crystal structure of 4-Bromo-1H-pyrrole-2-carboxylic acid was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system. nih.gov A key structural feature is the near-planarity of the pyrrole ring and the attached bromine atom. nih.govdoaj.org The carboxylic acid group is slightly twisted out of this plane, with a dihedral angle of 14.1(2)° reported between the plane of the carboxy group and the plane of the pyrrole ring. nih.govdoaj.org Similar planarity and slight twisting of the carboxylic acid group would be anticipated for the 3-carboxylic acid isomer.

Interactive Table: Crystal Data for the Analogue 4-Bromo-1H-pyrrole-2-carboxylic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₄BrNO₂ |

| Molecular Weight | 190.00 |

| Crystal System | Monoclinic |

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (°) | 93.199 (7) |

| Volume (ų) | 645.47 (11) |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. In the crystal structure of the analogue 4-Bromo-1H-pyrrole-2-carboxylic acid, the dominant interaction is intermolecular hydrogen bonding. nih.gov Specifically, O-H···O hydrogen bonds link the carboxylic acid groups of adjacent molecules. nih.govdoaj.org

This primary hydrogen bonding motif is a common feature in the crystal structures of carboxylic acids, often leading to the formation of dimers. researchgate.net In the case of 4-Bromo-1H-pyrrole-2-carboxylic acid, these hydrogen bonds extend to link the molecules into corrugated sheets that are parallel to the bc plane of the unit cell. nih.govdoaj.org It is highly probable that this compound would exhibit similar strong O-H···O hydrogen bonding, leading to the formation of either dimeric structures or extended chains and sheets.

Computational Chemistry Investigations of 4 Bromo 1h Pyrrole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the properties of various molecules, including pyrrole (B145914) derivatives.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule and adjusts the atomic coordinates to find the lowest energy arrangement, known as the global minimum. For a molecule like 4-Bromo-1H-pyrrole-3-carboxylic acid, which has a rotatable carboxylic acid group, conformational analysis is crucial. This involves exploring different spatial orientations (conformers) of the carboxylic acid group relative to the pyrrole ring to identify the most stable conformer.

The planarity of the pyrrole ring and the dihedral angle between the ring and the carboxylic acid group are key parameters determined during optimization. In a related molecule, 4-Bromo-1H-pyrrole-2-carboxylic acid, the non-hydrogen atoms of the pyrrole ring and the bromine atom are approximately coplanar, with a dihedral angle of 14.1(2)° between the carboxy plane and the pyrrole ring plane. nih.govdoaj.org A similar planarity would be expected for the 3-carboxylic acid isomer, with the final dihedral angle being determined by the electronic and steric interactions between the substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-C6 (Carboxylic) | 1.48 | ||

| C6-O1 (Carbonyl) | 1.22 | ||

| C6-O2 (Hydroxyl) | 1.35 | ||

| O2-H | 0.97 | ||

| C2-C3-C6-O1 | ~180 | ||

| C4-C3-C6-O1 | ~0 | ||

| C3-C4-Br | 128.5 | ||

| N1-C5-C4-Br | 180 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from DFT calculations.

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are based on the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. The predicted chemical shifts for the protons and carbons in this compound would help in the assignment of experimental NMR signals. For example, the protons on the pyrrole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electronic effects of the bromine and carboxylic acid groups.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that probe the molecular vibrations. cardiff.ac.uk DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. researchgate.net These calculated spectra can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations, such as the O-H and C=O stretching of the carboxylic acid, and the N-H and C-H stretching of the pyrrole ring. cardiff.ac.uknih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |

| O-H stretch (Carboxylic acid) | ~3400 | Weak |

| N-H stretch (Pyrrole) | ~3300 | Weak |

| C-H stretch (Pyrrole) | ~3100 | Moderate |

| C=O stretch (Carboxylic acid) | ~1700 | Strong |

| C=C stretch (Pyrrole ring) | ~1550 | Strong |

| C-Br stretch | ~600 | Moderate |

Note: The frequencies in this table are approximate and represent typical ranges for the indicated functional groups. The actual calculated values would provide more precise predictions.

Molecular Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgcureffi.org

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative. The actual values would depend on the level of theory and basis set used in the DFT calculations.

The distribution of electron density within a molecule is crucial for understanding its chemical properties. DFT calculations can provide information about the charge distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).

The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a map of the charge distribution, where regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas of low electron density and are prone to nucleophilic attack. researchgate.netyoutube.comyoutube.com For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic proton of the carboxylic acid and the N-H proton of the pyrrole ring.

Computational Prediction of Reaction Mechanisms and Pathways

DFT calculations can be a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For this compound, computational studies could be used to investigate various reactions, such as electrophilic substitution on the pyrrole ring, or reactions involving the carboxylic acid group, like esterification or amidation. By calculating the energy barriers for different possible reaction pathways, the most favorable mechanism can be predicted. For example, a study on the synthesis of pyrrolidinedione derivatives used quantum chemical methods to investigate all stages of the reaction, including Michael addition, rearrangement, and cyclization. rsc.org

Molecular Docking Studies for Ligand-Target Interactions in Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. In the context of this compound analogues, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various biological targets. These in silico investigations provide valuable insights into the structure-activity relationships (SAR) and guide the rational design of more potent and selective therapeutic agents.

Research into the analogues of this compound has revealed interactions with a range of biological targets implicated in diseases such as cancer and bacterial infections. The substitution pattern on the pyrrole ring, including the presence and position of the bromine atom, significantly influences the binding affinity and selectivity of these compounds.

One notable study focused on polysubstituted pyrrole compounds as potential anti-tubulin agents. nih.gov In this research, analogues of this compound were docked into the colchicine (B1669291) binding site of αβ-tubulin. The findings indicated that hydrophobic interactions are the primary driving force for the stability of the ligand-protein complexes, with hydrogen bonds providing additional anchoring. nih.gov Specifically, a compound like 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester demonstrated high stability in the binding pocket. The hydrophobic methoxy-substituted phenyl ring of the pyrrole analogues occupies the hydrophobic core of the binding site, a region typically occupied by the trimethoxyphenyl (TMP) moiety of colchicine. nih.gov

Another area of investigation has been the development of novel antimycobacterial agents. In this vein, derivatives of dibromo-1H-pyrrole-2-carbohydrazide were synthesized and their interactions with the enoyl-acyl carrier protein (ACP) reductase (InhA) were explored through molecular docking. vlifesciences.com InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The docking studies for these analogues were performed to understand the possible interactions between the synthesized compounds and the active site of the enzyme. vlifesciences.com The results highlighted that the presence of electron-withdrawing groups on the benzene (B151609) ring of the benzylidine moiety attached to the pyrrole core could enhance the antimycobacterial activity, a finding supported by the docking scores. vlifesciences.com

Furthermore, the versatility of the pyrrole scaffold is evident in studies targeting kinases involved in cancer progression. For instance, pyrrolo[2,3-d]pyrimidine derivatives, which can be considered analogues of this compound, have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Molecular docking of a 5-(4-bromophenyl)-substituted pyrrolo[2,3-d]pyrimidine derivative revealed key interactions within the ATP-binding sites of these kinases. These computational models provide a structural basis for the observed inhibitory activity and guide further optimization of these compounds as anticancer agents. nih.gov

The following tables summarize the findings from various molecular docking studies on analogues of this compound, detailing the specific compounds, their biological targets, binding affinities, and the key amino acid residues involved in the interactions.

Table 1: Molecular Docking of Polysubstituted Pyrrole Analogues with Tubulin

| Compound | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester | Tubulin (Colchicine site) | - | Primarily hydrophobic interactions within the binding pocket | nih.gov |

| Other polysubstituted pyrroles | Tubulin (Colchicine site) | - | Hydrophobic interactions and hydrogen bonding | nih.gov |

Table 2: Molecular Docking of Dibromo-1H-pyrrole-2-carbohydrazide Analogues with Enoyl-ACP Reductase (InhA)

| Compound | Biological Target | Docking Score (Glide Score) | Key Interacting Residues | Reference |

| Substituted benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazides | Enoyl-ACP Reductase (PDB: 2IDZ) | Varies based on substitution | Interactions within the enoyl ACP reductase binding pocket | vlifesciences.com |

Table 3: Molecular Docking of Pyrrolo[2,3-d]pyrimidine Analogues with EGFR and CDK2

| Compound | Biological Target | Binding Affinity/Score | Key Interacting Residues | Reference |

| 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | EGFR (PDB: 4HJO) | - | Interactions within the ATP binding site | nih.gov |

| 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | CDK2 (PDB: 6GUH) | - | Interactions within the ATP binding site | nih.gov |

Applications of 4 Bromo 1h Pyrrole 3 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The pyrrole-3-carboxylic acid framework is a core component in numerous biologically active agents, making its efficient synthesis a key area of research. syrris.com Modern synthetic techniques, such as one-step continuous flow processes, have been developed for the rapid and efficient production of highly substituted pyrrole-3-carboxylic acids. syrris.com One notable method is a continuous flow Hantzsch reaction, which utilizes tert-butyl acetoacetates, various amines, and 2-bromoketones as starting materials. syrris.comresearchgate.net A key advantage of this flow synthesis is that the hydrogen bromide (HBr) generated as a byproduct can be used in situ to hydrolyze an intermediate tert-butyl ester, yielding the desired carboxylic acid in a single, efficient step within a microreactor. syrris.com

This methodology allows for the generation of a diverse library of pyrrole-3-carboxylic acid derivatives by simply varying the initial inputs. syrris.com Once the 4-Bromo-1H-pyrrole-3-carboxylic acid scaffold is synthesized, it serves as a versatile precursor for more elaborate heterocyclic systems. The carboxylic acid and bromine functionalities act as handles for subsequent cyclization and annulation reactions, enabling the construction of fused ring systems and other complex heterocyclic architectures.

| Reactant 1 | Reactant 2 | Reactant 3 | Synthesis Method | Resulting Core Structure |

| tert-Butyl acetoacetate | Primary amine | 2-Bromoketone | Hantzsch Reaction (Continuous Flow) | Substituted Pyrrole-3-carboxylic acid |

Role in the Construction of Complex Organic Molecules

The synthetic utility of this compound in building complex molecules stems from the orthogonal reactivity of its two primary functional groups. This bifunctionality allows for a stepwise and controlled elaboration of molecular structure.

The carboxylic acid group provides a reliable site for forming linkages, most commonly through the creation of amide bonds. researchgate.net This functionality is crucial for connecting the pyrrole (B145914) core to other molecular fragments, such as amino acids, peptides, or other amine-containing heterocyclic structures. Amide bonds are stable and provide a specific three-dimensional orientation that is often essential for the biological activity of the final molecule. researchgate.net

The bromo substituent on the pyrrole ring serves as a versatile handle for modern cross-coupling reactions. It is an ideal site for forming new carbon-carbon or carbon-heteroatom bonds through palladium-catalyzed reactions such as the Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of highly complex and decorated molecular architectures. The synthesis of natural products like the lamellarins, which feature 3,4-diarylated pyrrole cores, exemplifies this strategy. chim.it

| Functional Group | Reaction Type | Structural Modification |

| -COOH (Carboxylic Acid) | Amidation, Esterification | Links the pyrrole core to other molecular fragments. |

| -Br (Bromo) | Cross-Coupling (e.g., Suzuki, Stille) | Attaches aryl or other complex groups to the pyrrole ring. |

Utility in the Synthesis of Natural Product Analogues

Many biologically active natural products, particularly those isolated from marine organisms, feature a brominated pyrrole core. chim.itnih.gov Prominent examples include the oroidin (B1234803), dispacamide, and lamellarin families of alkaloids, which exhibit a range of interesting pharmacological properties. chim.it this compound is a valuable starting material for the laboratory synthesis of analogues of these natural products.

The general synthetic approach involves utilizing the carboxylic acid function to couple the pyrrole unit with other key structural motifs found in the target natural product. For instance, in the synthesis of oroidin analogues, the carboxylic acid would be activated and reacted with an amine-containing fragment like 2-aminoimidazole to form the characteristic pyrrole-carboxamide linkage. The bromine atom on the pyrrole ring is often a key feature of the final natural product's structure, contributing to its biological activity. In other cases, it can be used as a point of diversification to create a library of analogues for structure-activity relationship (SAR) studies.

| Natural Product Class | Key Structural Feature | Role of this compound |

| Oroidin Alkaloids | Bromopyrrole-carboxamide linked to an aminoimidazole | Provides the core bromopyrrole and carboxylic acid for amide linkage. |

| Lamellarins | 3,4-Diarylated pyrrole-2-carboxylic acid | The bromo-group serves as a handle for introducing aryl groups via cross-coupling. |

| Dispacamide | Bromopyrrole-carboxamide | Provides the foundational bromopyrrole-carboxylic acid structure. |

Application in the Development of Advanced Materials and Agrochemicals

The unique chemical properties of the this compound scaffold also lend themselves to applications in materials science and agrochemical development.

In the field of advanced materials , pyrrole derivatives are well-known precursors to electrically conductive polymers. researchgate.net Specifically, pyrrole-3-carboxylic acid can be electrochemically copolymerized with pyrrole to create functionalized conductive films and nanotubes. researchgate.net The carboxylic acid group is particularly important as it remains intact on the polymer backbone, providing a reactive site for the covalent attachment of other molecules. For example, polyethylene (B3416737) glycol (PEG) can be grafted onto the polymer to create antifouling surfaces, or biomolecules such as antibodies can be immobilized to fabricate highly specific biosensors. researchgate.net These materials uniquely combine the electrical properties of polypyrrole with tailored surface functionalities.

In agrochemical research, the pyrrole ring is a recognized scaffold for compounds with biological activity. The carboxylic acid functional group is a key determinant in many pharmacophores, often enhancing water solubility and interaction with biological targets. researchgate.net While specific agrochemical products based directly on this compound are not widely documented, its structural motifs are present in molecules investigated for antibacterial and other properties. researchgate.netnih.gov Therefore, it serves as a valuable building block for generating screening libraries to discover new active ingredients for crop protection.

| Application Area | Role of Pyrrole Core | Role of Carboxylic Acid Group | Example Product |

| Advanced Materials | Forms conductive polypyrrole backbone | Covalent attachment point for functional molecules (e.g., PEG, antibodies) | Functionalized polymer films, biosensors |

| Agrochemicals | Serves as a bioactive scaffold | Acts as a pharmacophore, improves solubility | Building block for screening libraries |

In Vitro Biological Activity and Mechanistic Insights of 4 Bromo 1h Pyrrole 3 Carboxylic Acid Analogues

Antiproliferative Effects in Cancer Cell Lines (in vitro)

Pyrrole (B145914) derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. These compounds interfere with the growth and proliferation of cancer cells, often exhibiting cytotoxic effects that lead to cell death.

One notable analogue, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (referred to as B6), isolated from marine sponges, has shown potent inhibitory effects on six human cancer cell lines in a concentration-dependent manner. nih.gov The compound was particularly effective against human colon carcinoma (LOVO) and human cervical cancer (HeLa) cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, underscore the compound's potency and selectivity against different cancer types. nih.gov

Similarly, other synthetic pyrrole analogues have been evaluated for their anticancer properties. For instance, nortopsentin analogues, which are structurally related to marine alkaloids, have shown good antiproliferative activity against several human tumor cell lines. mdpi.com Studies on pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives also revealed strong growth inhibition and, in some cases, potent lethal effects against cancer cell lines, including colon adenocarcinoma, melanoma, and ovarian carcinoma. researchgate.net

Table 1: Antiproliferative Activity of Bromopyrrole Analogue B6 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| LOVO | Colon Carcinoma | 3.83 ± 1.1 |

| HeLa | Cervical Cancer | 5.46 ± 1.3 |

| BEL-7402 | Liver Cancer | 10.98 ± 2.8 |

| MCF-7 | Breast Cancer | 11.30 ± 2.5 |

| HepG-2 | Liver Cancer | 15.30 ± 3.1 |

| CNE | Nasopharyngeal Carcinoma | 17.18 ± 4.3 |

Data sourced from in vitro MTT assays performed over 72 hours. nih.gov

A primary mechanism through which bromopyrrole analogues exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. This is a controlled process that eliminates damaged or cancerous cells without causing inflammation.

In vitro studies on the bromopyrrole compound B6 demonstrated its ability to induce early apoptosis in HeLa cells. nih.gov This was confirmed using flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining, where an increased population of Annexin V-positive/PI-negative cells was observed after treatment. nih.gov Morphological changes typical of apoptosis were also noted in the treated cells. nih.gov Further mechanistic investigation revealed that the apoptotic process was mediated through the intrinsic pathway, evidenced by the cleavage and activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several studies have investigated the potential of pyrrole-containing compounds to inhibit these processes in vitro.

For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org Other small molecules containing indole (B1671886) or pyrrole motifs have also been reported to block glioma cell migration and invasion in wound-healing and transwell assays. nih.gov These findings suggest that analogues of 4-Bromo-1H-pyrrole-3-carboxylic acid could potentially interfere with the metastatic cascade by disrupting the cytoskeletal dynamics and migratory machinery of cancer cells. nih.gov

Investigations into Enzyme Inhibition and Receptor Modulation by Analogues

The biological effects of this compound analogues are often rooted in their ability to interact with and modulate the activity of specific enzymes and cellular receptors that are critical for cell signaling and survival.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis, and its aberrant activation is implicated in various cancers. nih.gov Consequently, FGFRs have become attractive targets for cancer therapy. Several classes of pyrrole-containing analogues have been designed and synthesized as potent FGFR inhibitors.

Novel series of acenaphtho[1,2-b]pyrrole derivatives have been identified as potent and selective inhibitors of FGFR1, with IC₅₀ values in the nanomolar range (19 to 77 nM). nih.gov Similarly, various pyrrolo[2,3-b]pyrazine and 1H-pyrrolo[2,3-b]pyridine derivatives have been developed that exhibit strong inhibitory activity against multiple FGFR isoforms (FGFR1, 2, and 3). rsc.orgresearchgate.net For example, the 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, displayed IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org These compounds typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking downstream signaling pathways. nih.gov

Table 2: In Vitro FGFR Inhibition by Pyrrole Analogues

| Compound Class | Target | IC₅₀ (nM) |

|---|---|---|

| Acenaphtho[1,2-b]pyrrole carboxylic acid esters | FGFR1 | 19 - 77 |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | 9 |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | 25 |

| 5H-pyrrolo[2,3-b]pyrazine derivative (29) | FGFR1 | 3.0 |

| 5H-pyrrolo[2,3-b]pyrazine derivative (30) | FGFR1 | 3.0 |

Data compiled from various in vitro enzymatic assays. mdpi.comrsc.orgnih.gov

The anticancer activity of bromopyrrole analogues involves multiple mechanisms. For the compound B6, its antiproliferative effect is linked to its ability to arrest the cell cycle. nih.gov Flow cytometry analysis showed that B6-treated cells accumulate in the G1 phase of the cell cycle and exhibit an increased fraction of sub-G1 cells, which is indicative of apoptosis. nih.gov

The induction of apoptosis by B6 is associated with the modulation of intracellular calcium (Ca²⁺) levels. The compound was found to promote Ca²⁺ release, leading to an elevated intracellular Ca²⁺ concentration, which in turn triggers the caspase-dependent apoptotic pathway. nih.gov This cascade involves the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death. nih.gov

Antimicrobial and Antifungal Evaluations of Pyrrole Carboxylic Acid Derivatives (in vitro)

Beyond their anticancer properties, pyrrole carboxylic acid derivatives have been extensively evaluated for their antimicrobial and antifungal activities. Pyrrole-containing compounds are known to interact with microbial biomolecules, inhibiting the growth of important human pathogens.

Newly synthesized pyrrole derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans. researchgate.net In some cases, the synthesized compounds showed potency equal to or greater than standard reference drugs such as Ciprofloxacin (antibacterial) and Clotrimazole (antifungal). researchgate.net The structure-activity relationship studies indicate that specific substitutions on the pyrrole ring, such as the presence of a 4-hydroxyphenyl group, can significantly enhance antifungal activity against C. albicans. researchgate.net

Table 3: In Vitro Antimicrobial and Antifungal Activity of Pyrrole Derivatives

| Compound | Test Organism | Activity (Zone of Inhibition - mm) |

|---|---|---|

| Pyrrole derivative 3a | E. coli | 18 |

| Pyrrole derivative 3a | S. aureus | 20 |

| Pyrrole derivative 3c | C. albicans | 22 |

| Pyrrole derivative 3c | A. niger | 20 |

| Ciprofloxacin (Standard) | E. coli | 25 |

| Ciprofloxacin (Standard) | S. aureus | 23 |

| Clotrimazole (Standard) | C. albicans | 20 |

| Clotrimazole (Standard) | A. niger | 20 |

Activity measured at a concentration of 100µg/mL. researchgate.net

Antibacterial Activity Against Specific Pathogens

The antibacterial potential of pyrrole derivatives, including analogues related to this compound, has been evaluated against a range of bacterial species. Research has shown that the core pyrrole structure is a versatile scaffold for developing compounds with antibacterial properties. researchgate.netnih.gov

Studies on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives, for instance, have demonstrated notable activity, particularly against Staphylococcus species. nih.gov While these specific derivatives were found to be inactive as antifungal agents, their selective antibacterial action highlights the potential for developing targeted therapies. nih.gov The structure-activity relationship in these compounds suggests that the nature and position of substituents on the aryl rings play a crucial role in their antibacterial efficacy.

Furthermore, investigations into various tetrasubstituted pyrrole derivatives have revealed that their activity is often more pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, compared to Gram-negative bacteria. acgpubs.orgresearchgate.net For example, certain 1,2,3,4-tetrasubstituted pyrroles have shown inhibitory effects on Gram-positive bacteria that are comparable to the standard antibiotic tetracycline. researchgate.net The presence of halogen atoms, such as bromine, on the pyrrole ring is a common feature in many bioactive natural products and synthetic derivatives, often contributing to enhanced biological activity. nih.gov Dihalogenation on the pyrrole heterocycle, in particular, has been identified as a key structural characteristic for intense antibacterial activity in some compound families. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole-3-Carboxaldehyde Analogues

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 |

| Other Analogues | Pseudomonas putida | 32-64 |

Data sourced from a study on substituted pyrrole-3-carboxaldehyde derivatives. nih.gov

Antifungal Activity against Fungal Strains

Analogues of bromo-pyrrole carboxylic acids have also been investigated for their effectiveness against various fungal pathogens. The pyrrole scaffold is present in numerous compounds exhibiting a wide range of biological activities, including antifungal properties. researchgate.netresearchgate.net

A study focusing on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues demonstrated significant inhibitory potential against the opportunistic fungal pathogen Candida albicans. mdpi.com These compounds, all featuring a bromo substituent at the fourth position, showed promising in vitro activity, with some derivatives exhibiting inhibitory concentrations as low as 0.4 µg, which is significantly lower than the standard antifungal drug fluconazole (B54011) (30 µg) used in the same study. mdpi.com This suggests that the bromo-pyrroloquinoline scaffold is a promising starting point for the development of new antifungal agents. mdpi.com

Other research on different classes of pyrrole derivatives has also confirmed their broad-spectrum antifungal potential. mdpi.com For example, novel amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested against several phytopathogenic fungi, with many displaying moderate to excellent activity. nih.gov These findings underscore the importance of the pyrrole-carboxamide moiety as a key pharmacophore in the design of new fungicides.

Table 2: In Vitro Antifungal Activity of Bromo-Pyrrolo[1,2-a]quinoline Analogues against Candida albicans

| Compound Code | Inhibitory Concentration (µg) |

|---|---|

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

| BQ-01 | 0.8 |

| BQ-03 | 0.8 |

| BQ-05 | 0.8 |

| BQ-04 | 1.6 |

| BQ-02 | 12.5 |

| Fluconazole (Standard) | 30 |

Data from a study on synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives. mdpi.com

Target Identification and Molecular Interaction Studies

Understanding the molecular targets and interaction mechanisms of bioactive compounds is crucial for rational drug design and development. For analogues of this compound, research has focused on identifying their biological targets and analyzing their binding affinities through computational methods.

Identification of Molecular Targets for Bioactive Analogues

The pyrrole ring is a key structural motif in many compounds that interact with a wide variety of biological targets. nih.govelsevierpure.comnih.gov The identification of specific molecular targets is essential for understanding the mechanism of action of bioactive pyrrole derivatives. nih.govnih.gov For antimicrobial pyrrole analogues, enzymes involved in crucial bacterial metabolic pathways are often the primary targets.

For instance, DNA gyrase, an essential enzyme for bacterial DNA replication, has been identified as a target for some pyrrolamide inhibitors. nih.gov Specifically, the GyrB domain, which facilitates ATPase activity, can be effectively blocked by these compounds. nih.gov Another significant target for antibacterial agents is the enzyme family of bacterial topoisomerases. nih.gov

In the context of antifungal activity, succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain is a common target for amide fungicides. nih.gov Pyrrole-containing compounds have been designed to inhibit this enzyme, thereby disrupting fungal growth. nih.gov For analogues of bromo-pyrrolo[1,2-a]quinoline, potential targets in C. albicans include secreted aspartic protease 3 (SAP3), the surface protein β-glucanase, and sterol 14-alpha demethylase. mdpi.com

Molecular Docking and Binding Affinity Analysis with Biological Receptors

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. This method provides valuable insights into the structure-activity relationships of bioactive compounds.

Docking studies performed on bromo-pyrrolo[1,2-a]quinoline analogues with fungal protein targets from C. albicans (secreted aspartic protease 3, β-glucanase, and sterol 14-alpha demethylase) revealed potential binding affinities that differ from the standard drug fluconazole. mdpi.com This suggests a potentially different mechanism of interaction with these targets. mdpi.com

In another study, molecular docking of novel pyrazole-carboxamide derivatives with succinate dehydrogenase (SDH) indicated that the carbonyl oxygen atom of the active compound could form hydrogen bonds with key amino acid residues, such as TYR58 and TRP173, within the enzyme's active site. nih.gov Similarly, docking analyses of other pyrrole derivatives with mycobacterial enzymes, such as enoyl reductase (InhA), have shown that the pyrrolyl peptide linkage is important for binding to the receptor. These computational studies help to elucidate the structural requirements for effective binding and inhibition of the target enzyme, guiding the design of more potent analogues. vlifesciences.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde |

| dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate |

| Fluconazole |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides |

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Routes for 4-Bromo-1H-pyrrole-3-carboxylic acid

While classical methods for pyrrole (B145914) synthesis, such as the Hantzsch, Paal-Knorr, and Knorr syntheses, are well-established, future research should focus on developing more efficient, sustainable, and scalable routes to this compound. syrris.com Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of renewable feedstocks. lucp.net

One promising avenue is the adaptation of continuous flow synthesis. syrris.comresearchgate.netacs.org This technology offers advantages such as enhanced reaction control, improved safety, and straightforward scalability. syrris.comresearchgate.net A hypothetical continuous flow process for this compound could involve the reaction of a suitably substituted α-bromoketone with a β-aminoacrylate derivative in a microreactor system. syrris.comresearchgate.net This approach would allow for rapid optimization of reaction conditions and could be integrated into multi-step sequences for the direct synthesis of more complex derivatives.

Furthermore, the exploration of bio-based starting materials presents a compelling direction for sustainable synthesis. acs.orgpolimi.it For instance, methods utilizing 3-hydroxy-2-pyrones, which can be derived from renewable sources, have been reported for the synthesis of other N-substituted pyrrole carboxylic acids. acs.orgpolimi.it Investigating the applicability of such precursors to the synthesis of the target molecule could lead to more environmentally benign production methods.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Continuous Flow Synthesis | High efficiency, scalability, improved safety | Optimization of reaction parameters (temperature, pressure, flow rate), catalyst stability |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, potential for localized overheating |

| Bio-based Feedstocks | Sustainability, reduced environmental impact | Availability and cost of starting materials, development of efficient conversion pathways |

| Nano-catalysis | High reactivity, catalyst recyclability | Catalyst synthesis and characterization, potential for metal leaching |

Exploration of Advanced Derivatization Strategies for Enhanced Functionalization

The synthetic utility of this compound lies in the reactivity of its functional groups. The pyrrole ring, bromine atom, and carboxylic acid moiety all serve as handles for further chemical modification. Future research should focus on exploring advanced derivatization strategies to generate libraries of novel compounds with diverse functionalities. researchgate.netnih.gov

The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the 4-position, dramatically increasing the structural diversity of the accessible derivatives. nih.gov The presence of an electron-withdrawing carboxylic acid group may influence the reactivity of the bromopyrrole in these transformations, a factor that would require systematic investigation. nih.gov

The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and ketones. thermofisher.com Derivatization with diverse amines or alcohols could be employed to modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov These modifications are crucial for tuning the biological activity and material properties of the final compounds.

| Functional Group | Derivatization Reaction | Potential New Functionality |

| Bromine Atom | Suzuki Cross-Coupling | Aryl and heteroaryl groups |

| Sonogashira Coupling | Alkynyl groups | |

| Buchwald-Hartwig Amination | Substituted amino groups | |

| Carboxylic Acid | Esterification | Esters with varied alkyl/aryl groups |

| Amidation | Amides with diverse amine substituents | |

| Reduction | Hydroxymethyl group | |

| Pyrrole N-H | Alkylation/Arylation | N-substituted pyrroles |

Deeper Mechanistic Understanding of Molecular Interactions through Advanced Biophysical Techniques

To guide the rational design of new bioactive compounds based on the this compound scaffold, a thorough understanding of their molecular interactions with biological targets is essential. Future research should employ a suite of advanced biophysical techniques to elucidate these interactions at a molecular level.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information on how these molecules bind to proteins or nucleic acids. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the thermodynamics and kinetics of binding, respectively. These data are invaluable for establishing structure-activity relationships (SAR) and for optimizing the potency and selectivity of lead compounds.

Computational modeling and molecular dynamics simulations will also play a crucial role in predicting binding modes and affinities, thereby streamlining the drug discovery process. By combining experimental and computational approaches, a comprehensive picture of the molecular basis of action for derivatives of this compound can be developed.

Expansion of Applications in Emerging Areas of Chemical Science

The unique structural features of this compound and its derivatives suggest potential applications in several emerging areas of chemical science.

In medicinal chemistry , the pyrrole core is a common motif in antibacterial, antifungal, and anticancer agents. mdpi.comresearchgate.net The specific substitution pattern of this compound could be exploited to design novel inhibitors of enzymes or protein-protein interactions. For example, some pyrrole-3-carboxylic acid derivatives have been investigated for their antibacterial activity. nih.gov

In materials science , functionalized pyrroles are precursors to conducting polymers and organic electronic materials. lucp.net The ability to tune the electronic properties of the pyrrole ring through derivatization at the 4-position, coupled with the potential for polymerization through the carboxylic acid or N-H group, makes this compound an interesting candidate for the development of new functional polymers with tailored optical and electronic properties. rsc.org

Q & A

What are the established synthetic routes for 4-Bromo-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

Basic Answer:

The synthesis typically involves bromination of pyrrole derivatives or functionalization of pre-brominated intermediates. For example, Clauson-Kass pyrrole synthesis (used for analogous compounds) employs condensation reactions between amines and ketones, followed by bromination . Key factors include:

- Temperature: Elevated temperatures (80–120°C) improve electrophilic substitution efficiency.

- Catalysts: Lewis acids like AlCl₃ may enhance bromine positioning at the 4-position .

- Purification: Recrystallization from DMSO or ethanol is common, with yields ranging from 80–90% .

How can researchers resolve contradictions in reported bromination yields for pyrrole derivatives?

Advanced Answer:

Discrepancies in yields (e.g., 82% vs. 86% for similar brominated compounds ) often arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) may deactivate the pyrrole ring, requiring harsher conditions.

- Side Reactions: Competitive dimerization or over-bromination can occur; monitoring via TLC or in-situ NMR is critical .

- Workup Protocols: Incomplete quenching of excess bromine or inadequate purification (e.g., skipping HPLC) reduces apparent yields .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Answer:

- ¹H NMR: Look for pyrrole NH peaks at δ 11.27–12.11 ppm and bromine-induced deshielding of adjacent protons (δ 6.69–7.63 ppm) .

- LCMS/HRMS: Confirm molecular ion peaks (e.g., ESIMS m/z 362.2 [M+1] ) and isotopic patterns for bromine (1:1 ratio for M/M+2).

- HPLC: Use reverse-phase C18 columns with UV detection (purity >90% achievable) .

How should researchers address discrepancies between LCMS and HPLC purity data?

Advanced Answer:

Divergent purity values (e.g., LCMS 99.45% vs. HPLC 90.57% ) may stem from:

- Matrix Effects: LCMS ionizes impurities poorly, while HPLC detects UV-active byproducts.

- Method Sensitivity: Optimize gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve co-eluting peaks .

- Validation: Cross-check with ¹H NMR integration or combustion analysis for elemental composition .